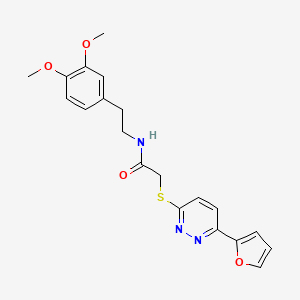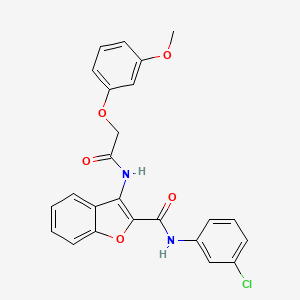
N-(3,4-dimethoxyphenethyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide, also known as Compound 14, is a novel chemical compound that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Scientific Research Applications
Synthesis and Biological Activity
- Studies on compounds with similar structures, such as derivatives of 1,2,4-triazol and pyridazine, have focused on their synthesis and evaluation of biological activities. For instance, the synthesis of new pyrolin derivatives, including those with furan-2-yl and pyridazin-3-yl motifs, has been explored. These compounds have shown promising anti-exudative properties in preclinical models, suggesting potential for therapeutic research applications (Chalenko et al., 2019).
- Another study focused on the synthesis of polysubstituted pyridine derivatives featuring furan-2-yl and thioacetamide groups, which exhibited certain fungicidal and herbicidal activities. This indicates the potential use of such compounds in agricultural bioactivity research (Li Zheng & W. Su, 2005).
Synthetic Routes and Chemical Properties
- Research on synthetic methodologies and the chemical properties of related heterocyclic compounds has been extensive. For example, efficient synthesis routes for creating N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides have been developed, demonstrating the versatility of similar structural frameworks in synthesizing diverse chemical entities (Raju et al., 2022).
- Additionally, compounds incorporating the furan-2-yl group and engaging in decarboxylative Claisen rearrangement reactions have been studied. These investigations shed light on the chemical behavior and synthetic potential of furan-2-yl-containing compounds, which could be relevant for the development of new materials or pharmaceuticals (Craig et al., 2005).
Antimicrobial and Antitumor Activities
- The antimicrobial and antitumor activities of related compounds, such as N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide, have been evaluated. These studies provide a foundation for future research into the potential antimicrobial and antitumor applications of compounds with similar chemical structures (Nagarsha et al., 2023).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-25-17-7-5-14(12-18(17)26-2)9-10-21-19(24)13-28-20-8-6-15(22-23-20)16-4-3-11-27-16/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKUDSFMQJYTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2771435.png)

![3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2771439.png)
![2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B2771442.png)
![N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2771443.png)
![3-Chloro-6-[chloro(fluoro)methyl]pyridazine](/img/structure/B2771445.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2771446.png)
![N-(4-bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2771448.png)





